Ethyl 5-(2-hydroxyphenyl)pentanoate
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Description
Ethyl 5-(2-hydroxyphenyl)pentanoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-(2-hydroxyphenyl)pentanoate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, neuroprotective effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by a pentanoic acid backbone with a hydroxyl-substituted phenyl group. Its structure can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly those involved in oxidative stress and neurodegenerative conditions.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- DPPH Radical Scavenging : In assays measuring the ability to scavenge DPPH radicals, this compound exhibited significant activity, suggesting its potential as an effective antioxidant. The IC50 value was found to be comparable to known antioxidants like vitamin C, indicating strong radical scavenging capabilities .
- Mechanistic Insights : The compound's antioxidative effects may arise from its ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production. Studies indicate that it can modulate the expression of antioxidant enzymes, enhancing cellular defense mechanisms against oxidative damage .
Neuroprotective Effects
Research has also investigated the neuroprotective properties of this compound, particularly in models of neurodegeneration.
- Cell Viability Studies : In vitro studies using neuronal cell lines demonstrated that treatment with this compound significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide. This effect was dose-dependent, with higher concentrations leading to greater protection .
- Mechanisms of Action : The neuroprotection observed may be attributed to the compound's ability to inhibit apoptosis pathways and reduce inflammation within neuronal tissues. It has been shown to modulate signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway .
Case Studies and Research Findings
Several case studies and experimental findings support the biological activity of this compound:
- Study on Neuroprotection : A recent study evaluated the effects of this compound on MC65 cells (a model for Alzheimer's disease). Results indicated that the compound significantly reduced amyloid-beta oligomer production and protected against cytotoxicity induced by these aggregates .
- In Vivo Studies : Animal models treated with this compound showed improved cognitive functions and reduced markers of neuroinflammation compared to control groups. These findings suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Comparative Analysis : When compared to other phenolic compounds, this compound demonstrated superior bioactivity in inhibiting cholinesterase enzymes, which are often targeted in Alzheimer's therapy .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 5-(2-hydroxyphenyl)pentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)10-6-4-8-11-7-3-5-9-12(11)14/h3,5,7,9,14H,2,4,6,8,10H2,1H3 |
InChI Key |
YSACUPNMAMMYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.